REACTION_CXSMILES
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Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[CH2:11]([NH2:13])[CH3:12]>>[CH2:11]([NH:13][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1)[CH3:12]
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Name
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Quantity
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100 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C(=O)O)C=C1
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Name
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Quantity
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500 mL
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Type
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reactant
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Smiles
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C(C)N
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Control Type
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UNSPECIFIED
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Setpoint
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170 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was sealed in an autoclave
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Type
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CUSTOM
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Details
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The reaction mixture was evaporated
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Type
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FILTRATION
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Details
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The solid product was filtered off
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Type
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CUSTOM
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Details
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dried in vacuo for 18 hours
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Duration
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18 h
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Name
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Type
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product
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Smiles
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C(C)NC1=NC=C(C(=O)O)C=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87.8 g | |
YIELD: PERCENTYIELD | 84% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |